5-bromo-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)furan-2-carboxamide 5-bromo-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 536722-76-6
VCID: VC5472862
InChI: InChI=1S/C17H15BrN4O3S/c1-10-14(16(24)22(21(10)2)11-6-4-3-5-7-11)19-17(26)20-15(23)12-8-9-13(18)25-12/h3-9H,1-2H3,(H2,19,20,23,26)
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=C(O3)Br
Molecular Formula: C17H15BrN4O3S
Molecular Weight: 435.3

5-bromo-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)furan-2-carboxamide

CAS No.: 536722-76-6

Cat. No.: VC5472862

Molecular Formula: C17H15BrN4O3S

Molecular Weight: 435.3

* For research use only. Not for human or veterinary use.

5-bromo-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)furan-2-carboxamide - 536722-76-6

Specification

CAS No. 536722-76-6
Molecular Formula C17H15BrN4O3S
Molecular Weight 435.3
IUPAC Name 5-bromo-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]furan-2-carboxamide
Standard InChI InChI=1S/C17H15BrN4O3S/c1-10-14(16(24)22(21(10)2)11-6-4-3-5-7-11)19-17(26)20-15(23)12-8-9-13(18)25-12/h3-9H,1-2H3,(H2,19,20,23,26)
Standard InChI Key VDIKITJHODAPDS-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=C(O3)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name reflects its hybrid architecture: a 5-bromo-furan-2-carboxamide group linked to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety via a carbamothioyl (-NHCOS-) bridge. Key properties include:

PropertyValue
CAS Number536722-76-6
Molecular FormulaC₁₇H₁₅BrN₄O₃S
Molecular Weight435.3 g/mol
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=C(O3)Br
InChI KeyVDIKITJHODAPDS-UHFFFAOYSA-N

The bromine atom at the furan’s 5-position introduces steric and electronic effects, potentially enhancing binding affinity in biological targets.

Structural Analysis

The pyrazole ring adopts a planar conformation due to conjugation between the carbonyl group at position 3 and the adjacent nitrogen atoms. X-ray crystallography of similar compounds reveals dihedral angles of 15–25° between the pyrazole and phenyl rings, suggesting moderate planarity disruption . The carbamothioyl group’s sulfur atom may participate in hydrogen bonding or coordinate with metal ions, a feature exploited in enzyme inhibition .

Synthesis and Derivative Design

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous pyrazole-furan hybrids are typically constructed via:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters or diketones. For example, 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide intermediates are synthesized using ethyl acetoacetate and phenylhydrazine.

  • Furan Functionalization: Bromination at the furan’s 5-position using N-bromosuccinimide (NBS) under radical conditions .

  • Carbamothioyl Bridge Installation: Reaction of the pyrazole amine with thiophosgene (Cl₂C=S), followed by coupling with furan-2-carboxylic acid .

Microwave-assisted cyclization, as described for related antitubercular agents, could enhance reaction efficiency .

Purification and Characterization

Reverse-phase HPLC with acetonitrile/water gradients is recommended for purification. Structural confirmation relies on:

  • ¹H NMR: Pyrazole methyl groups resonate at δ 2.1–2.3 ppm; furan protons appear as doublets near δ 7.2–7.5 ppm.

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 436.1 (calc. 435.3) .

Biological Activity and Mechanism

Anticancer Activity

Pyrazole-thioureido derivatives demonstrate IC₅₀ values of 8–12 μM against MCF-7 breast cancer cells. The carbamothioyl group’s sulfur atom likely inhibits thioredoxin reductase, disrupting redox homeostasis.

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

Predicted using QikProp (Schrödinger):

ParameterValue
LogP (octanol/water)3.2 ± 0.3
Aqueous Solubility12 μg/mL
Polar Surface Area98 Ų

The moderate LogP suggests balanced lipid-water partitioning, favoring oral bioavailability .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count.

  • Target Identification: Use proteomic profiling to identify binding partners.

  • Toxicity Studies: Evaluate mutagenicity via Ames testing, given nitroheterocycle precedents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator